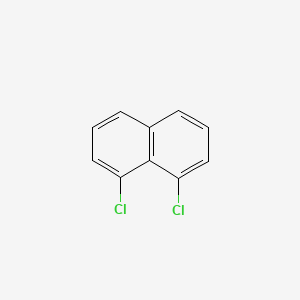

1,8-Dichloronaphthalene

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 1.60e-06 m. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

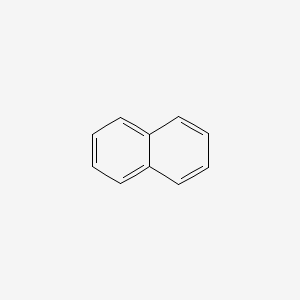

Structure

2D Structure

3D Structure

属性

IUPAC Name |

1,8-dichloronaphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ADRYPAGQXFMVFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)Cl)C(=CC=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0062139 | |

| Record name | 1,8-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2050-74-0 | |

| Record name | 1,8-Dichloronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2050-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,8-Dichloronaphthalene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Naphthalene, 1,8-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,8-Dichloronaphthalene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0062139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,8-dichloronaphthalene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.456 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,8-DICHLORONAPHTHALENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P7NQL6QG4A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Section 1: Core Identification and Physicochemical Properties

An In-Depth Technical Guide to 1,8-Dichloronaphthalene

Abstract: This document provides a comprehensive technical overview of this compound, identified by CAS number 2050-74-0 . Intended for researchers, scientists, and professionals in drug development, this guide synthesizes critical data on its chemical identity, physicochemical properties, potential synthetic pathways, analytical characterization, and safety protocols. The structure of this guide is designed to deliver not just data, but also field-proven insights into the causality behind experimental and handling choices. All technical claims are substantiated with citations to authoritative sources.

This compound is an aromatic organic compound belonging to the chlorinated naphthalene family.[1] Its unique substitution pattern imparts specific chemical and physical properties that make it a valuable intermediate in chemical synthesis.[1] The definitive identifier for this compound in scientific literature and chemical databases is its Chemical Abstracts Service (CAS) Registry Number.

CAS Number: 2050-74-0[2][3][4]

The core identifiers and properties are summarized below for rapid reference and comparison.

| Property | Value | Source(s) |

| IUPAC Name | This compound | [5] |

| Molecular Formula | C₁₀H₆Cl₂ | [2][3][4] |

| Molecular Weight | 197.06 g/mol | [2][4][6] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | 89 °C | [2][7][8] |

| Boiling Point | ~297 - 303 °C at 760 mmHg | [2][7] |

| Density | ~1.3 g/cm³ | [2][7] |

| Solubility | Insoluble in water; Soluble in organic solvents (e.g., ethanol, ether) | [1] |

| Vapor Pressure | 0.00248 mmHg at 25°C | [2][8] |

| LogP (Octanol/Water) | 4.147 | [9] |

| SMILES | Clc1cccc2cccc(Cl)c12 | [1][5][10] |

| InChI Key | ADRYPAGQXFMVFP-UHFFFAOYSA-N | [1][5][10] |

Section 2: Synthesis & Mechanistic Insights

While this compound is commercially available for research purposes, understanding its synthesis provides context for its reactivity and potential impurities.[4] A common and logical approach for its preparation involves the Sandmeyer reaction, a cornerstone of aromatic chemistry for converting aryl amines into aryl halides.

Conceptual Synthesis Pathway: The synthesis likely starts from a readily available naphthalene derivative, such as 1,8-diaminonaphthalene or 1,8-dinitronaphthalene. The dinitro compound would first be reduced to the diamine. The critical step involves the sequential diazotization of the amino groups followed by substitution with chlorine, typically using a copper(I) chloride catalyst.

Causality in Experimental Design:

-

Stepwise Diazotization: Controlling the stoichiometry of the diazotizing agent (e.g., sodium nitrite in acidic medium) is crucial. A stepwise reaction is often preferred to manage the reactivity of the intermediate diazonium salts and improve yield.

-

Copper(I) Catalyst: The Sandmeyer reaction relies on a single-electron transfer mechanism facilitated by the copper(I) catalyst to generate an aryl radical and dinitrogen gas, followed by chlorine transfer. This provides a reliable method for introducing the chloro-substituent.

-

Precursor Choice: The choice of precursors like 1,8-dinitronaphthalene or 1-amino-8-chloronaphthalene dictates the specific reagents and reaction conditions required for the transformation.[11]

Caption: Conceptual synthesis workflow for this compound.

Section 3: Analytical Characterization Workflow

The unambiguous identification and purity assessment of this compound are critical for its application in research and development. A multi-step analytical workflow is employed to ensure the material meets required specifications.

Step-by-Step Protocol:

-

Sample Preparation: Dissolve a precise quantity of the solid material in a suitable volatile organic solvent, such as isooctane or acetonitrile, for chromatographic analysis.[1]

-

Chromatographic Separation: Inject the sample into a Gas Chromatograph (GC). The GC separates the target compound from any impurities or residual solvents based on differences in boiling point and affinity for the stationary phase.

-

Mass Spectrometric Identification: The eluent from the GC is directed into a Mass Spectrometer (MS). The molecule is ionized (typically via electron ionization), and the resulting fragmentation pattern is analyzed.[6] This mass spectrum serves as a molecular fingerprint, confirming the identity and molecular weight (197.06 g/mol ).[6]

-

Structural Confirmation (NMR): For definitive structural elucidation, Nuclear Magnetic Resonance (NMR) spectroscopy is employed. ¹³C NMR provides information on the chemical environment of each carbon atom in the molecule.[5]

-

Purity Assessment: The purity is quantified from the GC chromatogram by calculating the area percent of the peak corresponding to this compound relative to the total peak area. Commercial grades typically offer ≥97% purity.[3]

Caption: Standard analytical workflow for compound validation.

Section 4: Applications in Research and Drug Development

This compound serves primarily as a useful research chemical and an intermediate in the synthesis of more complex molecules.[1][3] Its significance lies in the rigid naphthalene scaffold and the reactive chlorine atoms, which can be displaced or used in cross-coupling reactions.

-

Building Block for Polycyclic Systems: It is a precursor for synthesizing larger polycyclic aromatic hydrocarbons (PAHs) or heterocyclic systems. The peri-disposition of the chlorine atoms can be exploited to create strained ring systems or ligands for organometallic chemistry.

-

Material Science: Chlorinated naphthalenes have been investigated for their dielectric properties and as intermediates in the synthesis of dyes and functional materials.[3]

-

Drug Discovery: In drug development, the dichloronaphthalene core can be used as a rigid scaffold to which various functional groups are attached. This allows for the systematic exploration of chemical space around a fixed core structure, a key strategy in medicinal chemistry for optimizing ligand-receptor interactions.

Section 5: Safety, Handling, and Environmental Considerations

Proper handling of this compound is essential due to its hazardous properties.[1] A thorough risk assessment must be conducted before any experimental work.

GHS Hazard Classification: [5]

-

Acute Toxicity, Oral (H302): Harmful if swallowed.

-

Skin Corrosion/Irritation (H315): Causes skin irritation.

-

Serious Eye Damage/Eye Irritation (H318): Causes serious eye damage.

Handling and Storage Protocol:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[12]

-

Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[12]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials like strong oxidizing agents.[2][12] The product should be stored locked up and out of reach of children.[12]

-

Spill Management: In case of a spill, prevent further leakage if safe to do so. Pick up the material and transfer it to properly labeled containers for disposal.[12] Avoid flushing into surface water or sewer systems.

Environmental Impact: this compound is classified as toxic to aquatic life with long-lasting effects.[1][12] Its persistence in the environment is a significant concern.[1] Therefore, all waste must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.

Section 6: Molecular Symmetry

The substitution pattern of this compound results in a specific molecular symmetry that influences its physical properties, such as polarity and chirality. The molecule belongs to the C₂ᵥ point group .[13]

-

Symmetry Elements: The key symmetry elements are:

-

A C₂ rotational axis that bisects the C4a-C8a bond and passes through the midpoint of the C2-C3 and C6-C7 bonds.

-

Two vertical mirror planes (σᵥ) . One plane contains the C₂ axis and the chlorine atoms, while the other is the plane of the molecule itself.

-

-

Polarity and Chirality: Due to this symmetry, the individual C-Cl bond dipoles do not cancel out, resulting in a net molecular dipole moment, making the molecule polar. The presence of mirror planes means the molecule is achiral (superimposable on its mirror image).

Caption: Principal (C₂) axis of rotation in this compound.

References

- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound|lookchem [lookchem.com]

- 3. chemscene.com [chemscene.com]

- 4. synchem.de [synchem.de]

- 5. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene, 1,8-dichloro- [webbook.nist.gov]

- 7. chembk.com [chembk.com]

- 8. Cas 2050-74-0,this compound | lookchem [lookchem.com]

- 9. Naphthalene, 1,8-dichloro- (CAS 2050-74-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 10. This compound | LGC Standards [lgcstandards.com]

- 11. This compound | 2050-74-0 [chemicalbook.com]

- 12. lgcstandards.com [lgcstandards.com]

- 13. brainly.com [brainly.com]

Introduction: Beyond a Simple Dichlrorinated Aromatic

An In-Depth Technical Guide to the Chemical Properties of 1,8-Dichloronaphthalene

To the materials scientist, the medicinal chemist, or the synthetic researcher, this compound is far more than just another halogenated aromatic compound. Identified by its CAS Number 2050-74-0[1], this pale yellow solid[2] represents a fascinating case study in molecular strain and reactivity. Its chemical behavior is fundamentally governed by the forced proximity of two chlorine atoms at the 1 and 8, or peri, positions of the rigid naphthalene scaffold. This guide will deconstruct the core chemical properties of this compound, moving from its fundamental structure to the nuanced reactivity imparted by its unique steric environment, providing field-proven insights for its application in advanced research and development.

Molecular Structure and Physicochemical Properties

The foundation of this compound's unique character is its rigid, sterically strained structure. The molecule possesses C₂ᵥ symmetry, which simplifies its spectroscopic signature compared to its less symmetrical isomers.

References

A Comprehensive Technical Guide to the Solubility of 1,8-Dichloronaphthalene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1,8-Dichloronaphthalene, a halogenated aromatic hydrocarbon, presents a significant case study in the principles of solubility, a critical parameter in chemical synthesis, formulation development, and environmental fate assessment. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in organic solvents. While quantitative solubility data for this specific compound is not extensively available in public literature, this guide equips researchers with the foundational knowledge, theoretical framework, and practical methodologies to predict, determine, and understand its solubility characteristics. We delve into the molecular properties of this compound, explore the theoretical underpinnings of its dissolution, provide a detailed experimental protocol for solubility determination, and discuss predictive models that can be employed to estimate its behavior in various solvent systems.

Introduction to this compound

This compound is a solid organic compound with the chemical formula C₁₀H₆Cl₂ and a molecular weight of 197.06 g/mol .[1] It appears as a colorless to pale yellow solid with a characteristic aromatic odor.[2] As a chlorinated derivative of naphthalene, its molecular structure, characterized by the presence of two chlorine atoms on the aromatic rings, significantly influences its physical and chemical properties, most notably its solubility.

Key Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂ | [1] |

| Molecular Weight | 197.06 g/mol | [1] |

| Physical State | Colorless to pale yellow solid | [2] |

| Water Solubility | Relatively insoluble | [2] |

Understanding the solubility of this compound is paramount for a variety of applications, including its use as an intermediate in chemical synthesis and its potential environmental impact.[2]

Theoretical Principles of Solubility

The solubility of a solid solute in a liquid solvent is governed by a complex interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. The fundamental principle of "like dissolves like" provides a qualitative understanding: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

For this compound, a nonpolar to weakly polar molecule, the primary intermolecular forces at play are London dispersion forces. The presence of chlorine atoms introduces some polarity, but the overall nonpolar character of the large aromatic naphthalene core dominates. Therefore, it is expected to be more soluble in nonpolar or weakly polar organic solvents that can engage in similar dispersion forces.

Solute-Solvent Interactions: The dissolution of this compound in an organic solvent involves the disruption of the crystal lattice of the solid (solute-solute interactions) and the disruption of the intermolecular forces within the solvent (solvent-solvent interactions). These energy-requiring steps are compensated by the formation of new solute-solvent interactions. For dissolution to be favorable, the energy released from the formation of solute-solvent bonds should be comparable to or greater than the energy required to break the solute-solute and solvent-solvent bonds.

Qualitative and Predictive Assessment of Solubility

In the absence of extensive experimental data, several approaches can be used to predict the solubility of this compound.

General Solubility Expectations

Based on its structure, this compound is expected to be soluble in a range of common organic solvents:

-

Aromatic Hydrocarbons (e.g., Toluene, Benzene, Xylene): High solubility is anticipated due to the similar nonpolar, aromatic nature of both the solute and the solvent, leading to strong dispersion force interactions. Commercial solutions of this compound in toluene are available.

-

Halogenated Solvents (e.g., Dichloromethane, Chloroform): Good solubility is expected due to the presence of chlorine atoms in both the solute and solvent, leading to compatible intermolecular forces.

-

Ethers (e.g., Diethyl Ether, Tetrahydrofuran): Moderate to good solubility is likely, as ethers are relatively nonpolar. General statements confirm its solubility in ether.[2]

-

Ketones (e.g., Acetone, Methyl Ethyl Ketone): Moderate solubility is expected. While ketones have a polar carbonyl group, the overall character of the smaller ketones allows for dissolution of nonpolar compounds.

-

Alcohols (e.g., Methanol, Ethanol): Lower solubility is anticipated compared to nonpolar solvents. Alcohols are polar and engage in hydrogen bonding, which would be disrupted to accommodate the nonpolar this compound molecule. However, some solubility is still expected, and it is qualitatively described as soluble in ethanol.[2]

-

Alkanes (e.g., Hexane, Heptane): Moderate solubility is likely due to the nonpolar nature of both, though the aromatic nature of the solute might lead to slightly less favorable interactions compared to aromatic solvents. Commercial solutions in isooctane are available.

Hansen Solubility Parameters (HSP)

A more quantitative predictive tool is the Hansen Solubility Parameter (HSP) system. HSPs are based on the principle that the total cohesive energy of a substance can be divided into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] The principle of "like dissolves like" is quantified by comparing the HSP values of the solute and the solvent. A smaller difference between the HSPs of the solute and solvent indicates a higher likelihood of dissolution.

Experimental Determination of Solubility

Given the scarcity of published quantitative data, experimental determination is the most reliable method to ascertain the solubility of this compound in a specific solvent. The isothermal saturation method, followed by gravimetric or spectroscopic analysis, is a robust and widely used technique.

Isothermal Saturation Method: A Step-by-Step Protocol

This protocol outlines the determination of the equilibrium solubility of this compound in an organic solvent at a constant temperature.

Objective: To determine the concentration of a saturated solution of this compound in a selected organic solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade)

-

Thermostatically controlled shaker or water bath

-

Calibrated thermometer

-

Screw-cap vials or flasks

-

Syringe filters (chemically compatible with the solvent)

-

Analytical balance (readable to ±0.1 mg)

-

Volumetric flasks and pipettes

-

Evaporating dish or pre-weighed vials

-

Oven

Procedure:

-

Preparation of Supersaturated Solution: Add an excess amount of solid this compound to a known volume or mass of the chosen organic solvent in a screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined experimentally by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

Phase Separation: Once equilibrium is achieved, allow the vial to stand undisturbed at the constant temperature for a period to allow the excess solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-heated or temperature-equilibrated syringe. Immediately filter the solution through a syringe filter to remove any suspended solid particles.

-

Quantification (Gravimetric Method):

-

Dispense the filtered, saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Record the exact mass of the solution.

-

Carefully evaporate the solvent in a fume hood or under a gentle stream of nitrogen.

-

Once the solvent has evaporated, place the dish or vial in an oven at a temperature below the melting point of this compound to remove any residual solvent.

-

Cool the dish or vial in a desiccator and weigh it. Repeat the drying and weighing steps until a constant mass is obtained.

-

-

Calculation:

-

Mass of dissolved this compound = (Mass of dish + residue) - (Mass of empty dish)

-

Mass of solvent = (Mass of dish + solution) - (Mass of dish + residue)

-

Solubility can be expressed in various units:

-

g/100 g solvent = (Mass of dissolved solute / Mass of solvent) x 100

-

g/100 mL solvent = (Mass of dissolved solute / Volume of solvent) x 100 (requires solvent density at the experimental temperature)

-

Mole fraction (χ) = (moles of solute) / (moles of solute + moles of solvent)

-

-

Experimental Workflow Diagram

Caption: Experimental workflow for determining the solubility of this compound.

Data Presentation and Interpretation

While specific quantitative data for this compound is sparse, data for structurally similar compounds can provide valuable insights into expected trends. For instance, a study on 1,8-dinitronaphthalene, which also has a naphthalene core with substituents at the 1 and 8 positions, showed that its solubility in various organic solvents increases with temperature.[5] This endothermic dissolution process is typical for many organic solids.

Should experimental data be generated for this compound, it is recommended to present it in a tabular format, clearly indicating the solvent, temperature, and solubility values in consistent units (e.g., mole fraction, g/100 g solvent).

Example Data Table Structure:

| Solvent | Temperature (°C) | Solubility (Mole Fraction, χ) | Solubility ( g/100 g solvent) |

| Toluene | 25 | Experimental Value | Experimental Value |

| Toluene | 40 | Experimental Value | Experimental Value |

| Dichloromethane | 25 | Experimental Value | Experimental Value |

| Ethanol | 25 | Experimental Value | Experimental Value |

| ... | ... | ... | ... |

Conclusion

The solubility of this compound in organic solvents is a critical parameter for its handling, application, and environmental risk assessment. While a comprehensive public database of its quantitative solubility is currently lacking, this guide provides the necessary theoretical foundation and practical experimental protocols for researchers to confidently determine and interpret its solubility characteristics. The principles of "like dissolves like," supported by predictive tools such as Hansen Solubility Parameters, offer a strong starting point for solvent selection. For definitive data, the isothermal saturation method coupled with gravimetric analysis provides a reliable and accurate approach. The insights and methodologies presented herein empower researchers to bridge the existing data gap and facilitate the effective use and management of this compound in their scientific endeavors.

References

An In-depth Technical Guide to the Physicochemical Characterization of 1,8-Dichloronaphthalene

This guide provides a comprehensive overview of 1,8-dichloronaphthalene, with a specific focus on its melting and boiling points. Tailored for researchers, scientists, and professionals in drug development, this document delves into the fundamental properties of this compound, outlines detailed methodologies for its physical characterization, and provides insights into the scientific principles underpinning these experimental choices.

Introduction to this compound

This compound is a halogenated aromatic hydrocarbon belonging to the naphthalene family.[1] It is characterized by a naphthalene ring system substituted with two chlorine atoms at the 1 and 8 positions.[1] At room temperature, it exists as a colorless to pale yellow solid with a distinct aromatic odor.[1] This compound exhibits low solubility in water but is soluble in common organic solvents such as ethanol and ether.[1] Its molecular structure significantly influences its physical and chemical properties, making it a subject of interest in various industrial and research applications, including as an intermediate in chemical synthesis.[1] Understanding its thermal properties, such as melting and boiling points, is crucial for its handling, purification, and application in synthetic chemistry.

Core Physicochemical Properties

A precise understanding of a compound's physical properties is fundamental to its application and safety. The following table summarizes the key physicochemical data for this compound.

| Property | Value | Source(s) |

| Melting Point | 89°C | [2][3] |

| Boiling Point | ~302.76°C (rough estimate) | [2] |

| Molecular Formula | C₁₀H₆Cl₂ | [1][4][5] |

| Molecular Weight | 197.06 g/mol | [4][5][6] |

| Appearance | Colorless to pale yellow solid | [1] |

| Solubility | Insoluble in water; Soluble in ethanol and ether | [1] |

| CAS Number | 2050-74-0 | [1][2][4][5] |

Experimental Determination of Melting and Boiling Points

The accurate determination of melting and boiling points is a cornerstone of chemical characterization, providing insights into a compound's purity and identity.[7] For a halogenated aromatic compound like this compound, specific experimental considerations are necessary to ensure accuracy and safety.

Melting Point Determination: A Self-Validating Protocol

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from a solid to a liquid phase.[7] Impurities typically depress the melting point and broaden the melting range.[7]

Methodology:

-

Sample Preparation: A small amount of dry, crystalline this compound is finely powdered. A capillary tube, sealed at one end, is then packed with the sample to a depth of 2-3 mm.[8] Proper packing is crucial to ensure uniform heat transfer.[8]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer.

-

Initial Rapid Determination: A preliminary, rapid heating is performed to estimate the approximate melting point. This provides a target range for the subsequent, more accurate measurements.

-

Accurate Determination: A fresh sample is heated slowly, at a rate of approximately 1-2°C per minute, as the temperature approaches the estimated melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂) are recorded. The melting range is reported as T₁ - T₂. For a pure compound, this range should be narrow, typically within 1-2°C.[7]

-

Mixed Melting Point Technique for Identity Confirmation: To confirm the identity of the substance, a mixed melting point determination can be performed. A small amount of the unknown sample is mixed with a known, pure sample of this compound. If there is no depression or broadening of the melting point, the unknown is confirmed to be this compound.[7]

Causality Behind Experimental Choices: The slow heating rate is critical for allowing the system to remain in thermal equilibrium, ensuring an accurate reading. The use of a finely powdered sample in a tightly packed capillary ensures efficient and uniform heat transfer from the heating block to the sample.[8] The mixed melting point technique is a robust and simple method for confirming the identity of a compound, as the presence of an impurity (a different compound) will invariably alter the melting behavior.[7]

Boiling Point Determination: Considerations for Halogenated Aromatics

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] For compounds like this compound with a high boiling point, an oil bath is typically used for heating to achieve the necessary temperatures safely and uniformly.[9]

Methodology:

-

Apparatus Setup: A small amount (a few milliliters) of this compound is placed in a small test tube or a distillation flask. A thermometer is positioned so that the top of the bulb is level with the side arm of the flask or slightly below the level of the liquid in the test tube.[10] To prevent bumping and ensure smooth boiling, boiling chips can be added.[9]

-

Heating: The apparatus is heated in an oil bath. The temperature of the bath should be raised gradually.

-

Observation and Data Recording: The temperature is recorded when the liquid begins to boil and a steady stream of vapor is observed. For a pure compound, the temperature should remain constant throughout the distillation process.[10] It is also important to record the atmospheric pressure at the time of the measurement, as boiling point is pressure-dependent.[9]

-

Correction for Pressure (Optional but Recommended): If the atmospheric pressure deviates significantly from standard pressure (760 mmHg), a correction may be necessary for a more accurate boiling point determination.[9]

Causality Behind Experimental Choices: The use of an oil bath provides a more uniform and controllable heating source compared to direct flame heating, which is crucial for high-boiling substances.[9] The placement of the thermometer is critical to measure the temperature of the vapor that is in equilibrium with the boiling liquid, which is the true boiling point.[10] Boiling chips create nucleation sites for bubbles to form, preventing superheating of the liquid and subsequent violent bumping.[9]

Experimental Workflow Diagram

The following diagram illustrates the logical flow for the characterization of this compound's melting and boiling points.

Caption: Workflow for the determination of melting and boiling points of this compound.

Safety and Handling

This compound is harmful if swallowed and causes skin and eye irritation.[4][11] It is also very toxic to aquatic life with long-lasting effects.[11] Therefore, appropriate personal protective equipment, including gloves and safety glasses, should be worn when handling this chemical.[11] All work should be conducted in a well-ventilated fume hood.[11]

Conclusion

The melting and boiling points of this compound are critical physical constants that inform its purity, identity, and potential applications. The methodologies outlined in this guide provide a robust framework for the accurate and safe determination of these properties. By understanding the principles behind these experimental techniques, researchers can ensure the generation of reliable and reproducible data, which is paramount in scientific research and drug development.

References

- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chembk.com [chembk.com]

- 3. This compound [stenutz.eu]

- 4. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemscene.com [chemscene.com]

- 6. synchem.de [synchem.de]

- 7. athabascau.ca [athabascau.ca]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. tutorsglobe.com [tutorsglobe.com]

- 10. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 11. sigmaaldrich.com [sigmaaldrich.com]

1,8-Dichloronaphthalene spectroscopic data (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Characterization of 1,8-Dichloronaphthalene

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a halogenated aromatic compound belonging to the family of dichloronaphthalenes.[1] Its chemical structure, characterized by a naphthalene core with two chlorine atoms substituted at the peri positions, leads to unique steric and electronic properties that are of interest in synthetic chemistry, materials science, and environmental science.[1] Accurate and unambiguous structural confirmation is paramount for any research or development involving this compound. This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—as they apply to the structural elucidation of this compound.

This document moves beyond a simple recitation of data, offering insights into the principles behind the data, the causal logic for experimental choices, and standardized protocols for data acquisition.

Molecular Structure and Symmetry

The structure of this compound dictates the expected complexity of its spectra. The molecule possesses a C₂ᵥ symmetry axis bisecting the C4-C5 and C9-C10 bonds. This symmetry element renders pairs of protons and carbons chemically equivalent, which simplifies the resulting NMR spectra. A clear understanding of this symmetry is the foundational step in spectral interpretation.

Caption: Molecular Structure of this compound with Atom Numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.[2] For this compound, both ¹H and ¹³C NMR provide critical data for structural confirmation.

Proton (¹H) NMR Spectroscopy

Interpretation: Due to the molecule's symmetry, the six aromatic protons are expected to give rise to three distinct signals in the ¹H NMR spectrum.

-

H2 & H7: These protons are equivalent and are adjacent to a chlorine-bearing carbon and a protonated carbon. They are expected to appear as a doublet.

-

H3 & H6: These protons are also equivalent. Each is coupled to two neighboring protons (e.g., H3 is coupled to H2 and H4), and would likely appear as a triplet (or more accurately, a doublet of doublets).

-

H4 & H5: This pair of equivalent protons is adjacent to the ring fusion carbon and a protonated carbon. They are expected to appear as a doublet.

The electron-withdrawing nature of the chlorine atoms will deshield the protons, causing their signals to appear in the downfield region of the aromatic spectrum, typically between 7.0 and 8.5 ppm.

Carbon-13 (¹³C) NMR Spectroscopy

Interpretation: The ¹³C NMR spectrum is simplified by the same molecular symmetry. Of the ten carbon atoms, five unique signals are anticipated.

-

C1 & C8: These two equivalent carbons are directly bonded to chlorine. Their signals will be significantly downfield due to the anisotropic and inductive effects of the chlorine atoms.

-

C2 & C7: Equivalent carbons bonded to hydrogen.

-

C3 & C6: Equivalent carbons bonded to hydrogen.

-

C4 & C5: Equivalent carbons bonded to hydrogen.

-

C9 & C10: These are the two equivalent quaternary carbons at the ring junction. Quaternary carbons typically show signals of lower intensity.[4]

The aromatic carbons are expected to resonate in the 120-140 ppm range.[4]

Experimental Protocol for NMR Data Acquisition

The choice of solvent and instrument parameters is critical for obtaining high-quality NMR data.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound. Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[5] Ensure the solid is fully dissolved.

-

Instrumentation: Utilize a Fourier-transform NMR spectrometer, operating at a field strength of at least 300 MHz for ¹H NMR to ensure adequate signal dispersion.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. A spectral width of 0-12 ppm is typically sufficient.

-

Set the number of scans (e.g., 8 or 16) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the ¹³C nucleus frequency.

-

Acquire a proton-decoupled ¹³C spectrum to ensure each unique carbon appears as a singlet.

-

A wider spectral width (e.g., 0-220 ppm) is necessary.

-

A greater number of scans will be required due to the low natural abundance of ¹³C.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID) data. Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C). Integrate the ¹H NMR signals.

Predicted NMR Data Summary

| Technique | Predicted Chemical Shift (ppm) | Assignment | Expected Multiplicity |

| ¹H NMR | ~ 7.8 - 8.2 | H2, H7 | Doublet (d) |

| ~ 7.3 - 7.6 | H3, H6 | Triplet (t) or dd | |

| ~ 7.6 - 7.9 | H4, H5 | Doublet (d) | |

| ¹³C NMR | ~ 130 - 135 | C1, C8 | Singlet |

| ~ 125 - 130 | C2, C7 | Singlet | |

| ~ 120 - 125 | C3, C6 | Singlet | |

| ~ 128 - 132 | C4, C5 | Singlet | |

| ~ 135 - 140 | C9, C10 | Singlet (low intensity) |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule.[6] It is an excellent tool for identifying the presence of specific bonds and confirming the overall class of compound.

Interpretation: The IR spectrum of this compound is expected to be dominated by absorptions characteristic of a substituted aromatic system.

-

Aromatic C-H Stretch: A group of sharp, medium-intensity bands is expected just above 3000 cm⁻¹ (typically 3100-3000 cm⁻¹).

-

Aromatic C=C Stretch: Several sharp bands of varying intensity will appear in the 1600-1450 cm⁻¹ region, which are characteristic of the naphthalene ring system.

-

C-Cl Stretch: Strong absorptions corresponding to the carbon-chlorine stretching vibrations are expected in the 850-550 cm⁻¹ region.

-

Out-of-Plane Bending (Fingerprint Region): The region below 900 cm⁻¹ will contain a complex pattern of bands related to C-H out-of-plane bending, which is highly characteristic of the substitution pattern on the aromatic ring.

Experimental Protocol for FT-IR Data Acquisition

For a solid sample like this compound, the KBr pellet method is a robust and common choice.[6]

Methodology:

-

Sample Preparation (KBr Pellet):

-

Thoroughly dry IR-grade potassium bromide (KBr) to remove any water, which shows a broad absorption in the IR spectrum.

-

In an agate mortar, grind a small amount (~1-2 mg) of this compound into a fine powder.

-

Add approximately 100-150 mg of the dry KBr and gently mix with the sample. Then, grind the mixture vigorously for several minutes until it is a fine, homogeneous powder.

-

Transfer the powder to a pellet press and apply several tons of pressure to form a thin, transparent or translucent pellet.

-

-

Background Spectrum: Place the empty sample holder in the FT-IR spectrometer and acquire a background spectrum. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.

-

Sample Spectrum: Place the KBr pellet containing the sample into the holder and acquire the IR spectrum. Typically, 16 to 32 scans are co-added to produce the final spectrum with a resolution of 4 cm⁻¹.

-

Data Analysis: The resulting spectrum should be plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Expected IR Data Summary

| Wavenumber (cm⁻¹) | Vibration Type | Expected Intensity |

| 3100 - 3000 | Aromatic C-H Stretch | Medium, Sharp |

| 1600 - 1450 | Aromatic C=C Ring Stretch | Medium to Strong, Sharp |

| 850 - 550 | C-Cl Stretch | Strong |

| < 900 | C-H Out-of-Plane Bend | Medium to Strong, Sharp |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, thereby revealing the molecular weight and offering clues about its structure.[7] Electron Ionization (EI) is a common technique for volatile, thermally stable compounds like this compound.[8]

Interpretation: The mass spectrum of this compound provides two definitive pieces of information.

-

Molecular Weight: The molecular ion peak (M⁺) will confirm the molecular weight of the compound.

-

Presence of Chlorine: Chlorine has two stable isotopes, ³⁵Cl (~75.8% abundance) and ³⁷Cl (~24.2% abundance). A compound with two chlorine atoms will exhibit a characteristic isotopic cluster for the molecular ion:

-

[M]⁺ peak: Contains two ³⁵Cl atoms.

-

[M+2]⁺ peak: Contains one ³⁵Cl and one ³⁷Cl atom.

-

[M+4]⁺ peak: Contains two ³⁷Cl atoms. The expected relative intensity ratio of these peaks is approximately 9:6:1.

-

The NIST Chemistry WebBook reports the following major peaks for this compound: m/z 196, 198, and 126.[9]

-

m/z 196: This corresponds to the molecular ion [C₁₀H₆³⁵Cl₂]⁺.

-

m/z 198: This is the [M+2]⁺ peak, corresponding to [C₁₀H₆³⁵Cl³⁷Cl]⁺. The presence of this peak with a significant intensity relative to the m/z 196 peak is strong evidence for the presence of two chlorine atoms.

-

m/z 126: This major fragment corresponds to the loss of two chlorine atoms, resulting in the [C₁₀H₆]⁺ ion (naphthalene radical cation). This fragmentation is common for halogenated aromatic compounds.

Caption: Plausible EI-MS Fragmentation Pathway for this compound.

Experimental Protocol for EI-MS Data Acquisition

Methodology:

-

Sample Introduction: Introduce a small amount of the sample (in solution or as a solid on a direct insertion probe) into the high-vacuum source of the mass spectrometer. If using a Gas Chromatography-Mass Spectrometry (GC-MS) system, inject a dilute solution of the compound into the GC.

-

Ionization: The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[10] This causes the molecule to lose an electron, forming a positively charged molecular ion (M⁺).

-

Fragmentation: The high energy of the molecular ion causes it to fragment into smaller, charged species.

-

Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and their abundance is recorded, generating a mass spectrum.

Experimental MS Data Summary

| m/z | Relative Intensity | Assignment |

| 196 | High | [M]⁺ ([C₁₀H₆³⁵Cl₂]⁺) |

| 198 | ~65% of 196 | [M+2]⁺ ([C₁₀H₆³⁵Cl³⁷Cl]⁺) |

| 200 | ~10% of 196 | [M+4]⁺ ([C₁₀H₆³⁷Cl₂]⁺) |

| 126 | High | [M - 2Cl]⁺ ([C₁₀H₆]⁺) |

Integrated Spectroscopic Analysis Workflow

No single technique provides a complete structural picture. The true power of spectroscopic analysis lies in the integration of data from multiple methods. The workflow below illustrates a logical approach to structure elucidation.

Caption: Integrated Workflow for Spectroscopic Structure Elucidation.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and can cause serious eye damage.[11] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

The spectroscopic characterization of this compound is a clear example of applying fundamental analytical principles to confirm molecular structure. ¹H and ¹³C NMR reveal the molecule's symmetric carbon-hydrogen framework. IR spectroscopy confirms its identity as a chlorinated aromatic compound. Finally, mass spectrometry provides an exact molecular weight and a definitive chlorine count through its characteristic isotopic pattern. Together, these techniques provide a self-validating system for the unambiguous identification of this compound, which is essential for any researcher in the chemical sciences.

References

- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Page loading... [guidechem.com]

- 4. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 5. azolifesciences.com [azolifesciences.com]

- 6. Infrared spectroscopy - Wikipedia [en.wikipedia.org]

- 7. savemyexams.com [savemyexams.com]

- 8. Electron ionization - Wikipedia [en.wikipedia.org]

- 9. Naphthalene, 1,8-dichloro- [webbook.nist.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of 1,8-Dichloronaphthalene via a Double Sandmeyer Reaction

Abstract: This whitepaper provides a detailed technical guide for the synthesis of 1,8-dichloronaphthalene from 1,8-diaminonaphthalene. The core of this transformation relies on a tandem diazotization followed by a copper(I)-catalyzed Sandmeyer reaction. This document offers an in-depth exploration of the reaction mechanism, a step-by-step experimental protocol, critical safety considerations, and a discussion of the underlying chemical principles. The content is tailored for researchers, chemists, and professionals in the fields of organic synthesis and drug development who require a robust understanding of this synthetic route.

Introduction and Strategic Overview

This compound is a valuable chemical intermediate in the synthesis of various industrial and pharmaceutical compounds.[1] Its utility stems from the specific placement of the two chlorine atoms on the naphthalene core, which provides a unique scaffold for further functionalization. The synthesis from the readily available 1,8-diaminonaphthalene is a classic yet powerful transformation in organic chemistry.[2][3]

The primary synthetic route involves the conversion of the two primary amino groups of 1,8-diaminonaphthalene into diazonium salt functionalities. These diazonium groups are then displaced by chlorine atoms using a copper(I) chloride catalyst in a process known as the Sandmeyer reaction.[4][5] This method is highly effective for introducing halides to an aromatic ring in positions that may not be accessible through direct electrophilic aromatic substitution.[6]

This guide will deconstruct this process, focusing on the causality behind each experimental step to provide a protocol that is not just a series of instructions, but a self-validating system grounded in established chemical principles.

The Sandmeyer Reaction: Mechanistic Underpinnings

The Sandmeyer reaction is a cornerstone of aromatic chemistry, enabling the substitution of an aromatic amino group with a variety of nucleophiles via a diazonium salt intermediate.[7] The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[4][5]

The key stages of the process are:

-

Diazotization: The aromatic primary amine reacts with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong acid like hydrochloric acid (HCl), to form a diazonium salt (Ar-N₂⁺). This step is highly temperature-sensitive and must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing.[8]

-

Single-Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl) donates a single electron to the diazonium salt. This transfer initiates the decomposition of the diazonium group.[9]

-

Formation of an Aryl Radical: The intermediate formed in the SET step loses a molecule of dinitrogen (N₂), a thermodynamically very stable leaving group, to generate an aryl radical.[5]

-

Halogen Transfer and Catalyst Regeneration: The aryl radical then abstracts a chlorine atom from a copper(II) species (formed in the initial SET step), yielding the final aryl chloride product and regenerating the copper(I) catalyst, allowing the catalytic cycle to continue.[4]

The detection of biaryl byproducts in Sandmeyer reactions provides strong evidence for the proposed radical mechanism.[5]

Logical Flow of the Double Sandmeyer Reaction

The synthesis of this compound requires this sequence to occur at both amino groups on the naphthalene ring. The workflow is a linear progression from the starting diamine to the final dichlorinated product.

References

- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]

- 2. 1,8-Diaminonaphthalene | 479-27-6 [chemicalbook.com]

- 3. 1,8-Diaminonaphthalene - Wikipedia [en.wikipedia.org]

- 4. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 5. lscollege.ac.in [lscollege.ac.in]

- 6. Sandmeyer Reaction [organic-chemistry.org]

- 7. Sandmeyer Reaction - GeeksforGeeks [geeksforgeeks.org]

- 8. orgosolver.com [orgosolver.com]

- 9. byjus.com [byjus.com]

The Environmental Persistence of 1,8-Dichloronaphthalene: A Technical Guide for Researchers

Abstract

1,8-Dichloronaphthalene (1,8-DCN) is a halogenated aromatic hydrocarbon characterized by its chemical stability and potential for environmental persistence. This technical guide provides an in-depth analysis of the environmental fate of 1,8-DCN, addressing researchers, scientists, and drug development professionals. In the absence of extensive direct experimental data for this specific isomer, this guide synthesizes information from closely related polychlorinated naphthalenes (PCNs) to elucidate its probable environmental behavior. The document explores the key degradation pathways—biodegradation, photodegradation, and hydrolysis—and examines the bioaccumulation potential and ecotoxicological profile of 1,8-DCN. Furthermore, it details established analytical methodologies for the detection and quantification of chlorinated naphthalenes in environmental matrices. This guide is structured to provide a comprehensive understanding of the factors governing the environmental persistence of this compound, thereby informing risk assessment and bioremediation strategies.

Introduction: The Challenge of Chlorinated Naphthalenes

Polychlorinated naphthalenes (PCNs) are a class of synthetic organochlorine compounds that have seen historical use in various industrial applications, including as dielectrics, flame retardants, and wood preservatives.[1] Their chemical inertness and thermal stability, while advantageous for industrial purposes, contribute to their persistence in the environment, raising concerns about their potential long-term ecological impact. This compound (Figure 1), a specific congener of the dichloronaphthalene group, is a colorless to pale yellow solid with low water solubility and a tendency to partition into organic matrices. Its properties suggest a potential for bioaccumulation and long-range environmental transport. This guide will dissect the environmental persistence of 1,8-DCN by examining the primary mechanisms of its degradation, or lack thereof, in the environment.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound (C10H6Cl2).

Physicochemical Properties and Environmental Partitioning

The environmental fate of a chemical is largely dictated by its physicochemical properties. For 1,8-DCN, these properties suggest a strong affinity for solid and organic phases in the environment.

| Property | Value | Source |

| Molecular Formula | C₁₀H₆Cl₂ | [2] |

| Molar Mass | 197.06 g/mol | [2] |

| Melting Point | 89°C | [2] |

| Boiling Point | 302.76°C (estimated) | [2] |

| Water Solubility | 1.60e-06 M | [3] |

| Log Kₒw (Octanol-Water Partition Coefficient) | 4.30 | [4] |

The low water solubility and high octanol-water partition coefficient (Log Kₒw) indicate that 1,8-DCN is hydrophobic and lipophilic.[3][4] Consequently, when released into the environment, it is expected to partition from the water column to sediment, soil organic matter, and the fatty tissues of organisms. This partitioning behavior is a critical factor in its persistence, as it reduces the availability of the compound for degradation in the aqueous phase and increases its potential for bioaccumulation.

Abiotic Degradation Pathways: Photodegradation and Hydrolysis

Abiotic degradation processes, including photodegradation and hydrolysis, can contribute to the transformation of organic pollutants in the environment.

Photodegradation

Chlorinated aromatic compounds can undergo photodegradation when exposed to sunlight, particularly in the UV range. While specific data for 1,8-DCN is limited, studies on monochloronaphthalenes and other PCNs indicate that photolysis can occur.[5][6][7] The primary mechanism is expected to be the reductive dechlorination, where a carbon-chlorine bond is cleaved upon absorption of light energy. This process is often mediated by reactive oxygen species, such as hydroxyl radicals (•OH), which are naturally present in the environment.[5][6]

The photodegradation of monochloronaphthalenes has been shown to follow pseudo-first-order kinetics.[5][6] The rate of degradation can be influenced by environmental factors such as pH and the presence of other inorganic anions.[6] For 1,8-DCN, it is plausible that photodegradation in sunlit surface waters or on soil surfaces could be a relevant transformation process, leading to the formation of monochloronaphthalenes and ultimately naphthalene, which is more amenable to biodegradation. However, the extent and rate of this process for 1,8-DCN in natural environments remain to be experimentally determined.

Caption: Putative photodegradation pathway of this compound.

Hydrolysis

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For aryl chlorides like 1,8-DCN, the carbon-chlorine bond is significantly stronger than in alkyl chlorides due to the delocalization of the chlorine's lone pair electrons into the aromatic ring, giving the C-Cl bond partial double-bond character.[3] This increased bond strength makes aryl chlorides highly resistant to hydrolysis under typical environmental conditions of pH and temperature. Therefore, hydrolysis is not considered a significant degradation pathway for this compound in the environment.[3]

Biotic Degradation: The Role of Microorganisms

Biodegradation is a key process in the environmental attenuation of many organic pollutants. However, the presence of chlorine atoms on the naphthalene ring generally decreases the susceptibility of the molecule to microbial attack.

Bacterial Degradation

While no studies have specifically detailed the biodegradation of 1,8-DCN, extensive research on other chlorinated naphthalenes, such as 1-chloronaphthalene, 2-chloronaphthalene, and 1,4-dichloronaphthalene, provides a strong basis for a putative degradation pathway.[8][9] Bacteria capable of degrading naphthalene, often from the genus Pseudomonas, can co-metabolize chlorinated naphthalenes.[8] Cometabolism is the transformation of a compound by a microorganism that is unable to use the compound as a source of energy or essential elements.[10]

The initial step in the aerobic bacterial degradation of naphthalene and its chlorinated derivatives is typically catalyzed by a dioxygenase enzyme, which incorporates two hydroxyl groups into the aromatic ring to form a cis-dihydrodiol.[11][12] For 1,8-DCN, this initial attack would likely occur on the unsubstituted ring, leading to the formation of a dichlorinated cis-naphthalene dihydrodiol. Subsequent enzymatic reactions would involve dehydrogenation to form a dichlorinated dihydroxynaphthalene, followed by ring cleavage and further metabolism. It is important to note that the presence and position of the chlorine atoms can hinder these enzymatic processes, leading to slower degradation rates and the potential accumulation of chlorinated intermediates.[9]

Caption: Putative bacterial degradation pathway of this compound.

Fungal Degradation

White-rot fungi, such as Phlebia lindtneri, are known to degrade a wide range of organopollutants, including chlorinated naphthalenes, through the action of non-specific extracellular enzymes like lignin peroxidases and manganese peroxidases.[13] These fungi have demonstrated the ability to metabolize various organochlorine compounds.[1] It is plausible that white-rot fungi could also contribute to the degradation of 1,8-DCN in soil and other solid matrices, although specific studies are lacking.

Bioaccumulation and Ecotoxicity

The combination of persistence and lipophilicity raises concerns about the bioaccumulation of 1,8-DCN in aquatic and terrestrial organisms.

Bioaccumulation

Bioaccumulation is the net accumulation of a chemical by an organism from all sources, including water, food, and sediment. A key metric for assessing bioaccumulation potential from water is the bioconcentration factor (BCF), which is the ratio of the chemical concentration in an organism to that in the surrounding water at steady state.[14]

Ecotoxicity

This compound is classified as toxic to aquatic life with long-lasting effects.[15] While specific quantitative ecotoxicity data, such as LC₅₀ (lethal concentration for 50% of a population) or EC₅₀ (effective concentration for 50% of a population), for 1,8-DCN are scarce in the public literature, the general toxicity of PCNs to aquatic organisms is well-documented.[4] Their toxic effects are often associated with their ability to act as aryl hydrocarbon receptor (AhR) agonists, similar to dioxins.[4] Given its persistence and bioaccumulative nature, even low environmental concentrations of 1,8-DCN could pose a long-term risk to sensitive aquatic species.

Analytical Methodologies for Environmental Monitoring

The accurate determination of 1,8-DCN and other PCNs in environmental samples is crucial for assessing contamination levels and understanding their environmental fate. The complexity of environmental matrices requires robust analytical methods with high sensitivity and selectivity.

Sample Preparation

Effective extraction and cleanup are critical steps in the analysis of PCNs from environmental samples.

-

Water Samples: For aqueous matrices, liquid-liquid extraction (LLE) with organic solvents like hexane or dichloromethane, or solid-phase extraction (SPE) are commonly employed to isolate and concentrate PCNs.[2]

-

Solid Samples (Soil and Sediment): Soxhlet extraction is a widely used technique for extracting PCNs from solid samples.[2] Other methods include accelerated solvent extraction (ASE) and sonication.[2]

-

Cleanup: Due to the potential for co-extraction of other persistent organic pollutants (POPs) like polychlorinated biphenyls (PCBs), a cleanup step is essential. This is typically achieved using column chromatography with adsorbents such as activated alumina or silica gel.[2]

Instrumental Analysis

Gas chromatography (GC) coupled with mass spectrometry (MS) is the preferred analytical technique for the determination of PCNs.

-

Gas Chromatography-Mass Spectrometry (GC-MS): Provides good sensitivity and selectivity for identifying and quantifying individual PCN congeners.[15][16]

-

High-Resolution Gas Chromatography-High-Resolution Mass Spectrometry (HRGC-HRMS): Offers the highest level of sensitivity and selectivity, which is often necessary for detecting the very low concentrations of PCNs typically found in environmental samples.[16]

-

Isotope Dilution: The use of isotopically labeled internal standards is recommended to ensure high accuracy and precision by correcting for matrix effects and variations in extraction efficiency.[15]

Caption: General analytical workflow for the determination of 1,8-DCN.

Conclusion and Future Research Directions

This compound exhibits characteristics of a persistent organic pollutant, including low water solubility, high lipophilicity, and resistance to abiotic and biotic degradation. While direct experimental data on its environmental fate are limited, evidence from related chlorinated naphthalenes strongly suggests that it is likely to persist in the environment, bioaccumulate in organisms, and pose a long-term risk to aquatic ecosystems.

Future research should focus on obtaining direct experimental data for 1,8-DCN to validate the inferences made in this guide. Key research needs include:

-

Biodegradation Studies: Isolation and characterization of microbial strains capable of degrading 1,8-DCN, and elucidation of the specific metabolic pathways and degradation rates.

-

Photodegradation Experiments: Determination of the photodegradation quantum yield, half-life, and identification of photoproducts under environmentally relevant conditions.

-

Ecotoxicity Testing: Generation of acute and chronic toxicity data for a range of aquatic and terrestrial organisms to enable a more accurate environmental risk assessment.

-

Environmental Monitoring: Widespread monitoring of 1,8-DCN in various environmental compartments to understand its current levels of contamination and spatial distribution.

A more complete understanding of the environmental persistence of this compound will be instrumental in developing effective management strategies to mitigate its potential risks to environmental and human health.

References

- 1. chemsafetypro.com [chemsafetypro.com]

- 2. epa.gov [epa.gov]

- 3. chemistryforsustainability.org [chemistryforsustainability.org]

- 4. VEGA models - Toolbox Repository [repository.qsartoolbox.org]

- 5. Dataset on aquatic ecotoxicity predictions of 2697 chemicals, using three quantitative structure-activity relationship platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An automated framework for compiling and integrating chemical hazard data - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ceur-ws.org [ceur-ws.org]

- 8. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]

- 9. Canadian Categorization Results - Chemical [canadachemicals.oecd.org]

- 10. clinmedjournals.org [clinmedjournals.org]

- 11. Evaluation of acute-to-chronic ratios of fish and Daphnia to predict acceptable no-effect levels - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. EPI Suite™ [episuite.dev]

- 14. in Silico Models – VEGA HUB [vegahub.eu]

- 15. epa.gov [epa.gov]

- 16. Scientific Tools and Models | SRC, Inc. [srcinc.com]

Health and safety information for 1,8-Dichloronaphthalene

An In-depth Technical Guide to the Health and Safety of 1,8-Dichloronaphthalene

Foreword: A Proactive Stance on Chemical Safety

In the landscape of innovative research and drug development, the introduction of novel or less-common chemical entities is a daily reality. This compound, a member of the polychlorinated naphthalene (PCN) family, represents such a compound—useful as a synthetic intermediate but accompanied by a health and safety profile that demands rigorous and informed handling protocols. This guide is crafted not as a mere checklist of precautions but as a foundational document to instill a deep, science-backed understanding of the risks and the rationale behind the safety measures. Our objective is to move beyond compliance and cultivate a culture of intrinsic safety, where every experimental choice is underpinned by a thorough risk assessment.

Physicochemical Profile: The Foundation of Risk Assessment

The behavior of a chemical in both laboratory and biological settings is dictated by its physical and chemical properties. For this compound, these characteristics signal a compound that is persistent and requires careful containment.

Its low water solubility and corresponding solubility in organic solvents suggest that it will readily partition into lipid-rich environments, a key consideration for both environmental bioaccumulation and biological absorption through the skin.[1] While its vapor pressure at room temperature is low, any operation involving heating will significantly increase the concentration of vapors, elevating the risk of inhalation.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 2050-74-0 | [2][3][4][5][6][7][8][9] |

| Molecular Formula | C₁₀H₆Cl₂ | [1][2][3][4][5][6][8][9][10] |

| Molecular Weight | 197.06 g/mol | [2][3][4][8][10] |

| Appearance | Colorless to pale yellow solid with a distinctive aromatic odor.[1] | |

| Melting Point | ~89 °C | [3][4] |

| Boiling Point | ~302.8 °C (estimated) | [3] |

| Water Solubility | Insoluble | [1][11] |

| Organic Solvent Solubility | Soluble in ethanol, ether, and other organic solvents.[1] | |

| Vapor Pressure | 0.00248 mmHg at 25°C | [4] |

| LogP (Octanol/Water Partition Coefficient) | 4.147 (calculated) |[4][10] |

Toxicological Landscape and Hazard Identification

The toxicological data for this compound specifically is limited. Therefore, a conservative approach, informed by the known hazards of the broader class of polychlorinated naphthalenes (PCNs), is scientifically prudent. PCNs are known for their environmental persistence and potential for liver toxicity.[12][13]

GHS Hazard Classification

Globally Harmonized System (GHS) classifications provided by suppliers indicate significant hazards that must be addressed through stringent control measures.[2]

-

Skin Corrosion/Irritation: Causes skin irritation.[2]

-

Serious Eye Damage/Irritation: Causes serious eye damage.[2][14]

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[2]

-

Hazardous to the Aquatic Environment (Long-term): Toxic to aquatic life with long-lasting effects.[2][14]

The high LogP value suggests a propensity for bioaccumulation, reinforcing the concern for its long-term environmental impact.[4][10] The biological half-life of dichloronaphthalene isomers can be influenced by the position of the chlorine atoms, affecting their distribution and retention in tissues like adipose tissue.[12]

Workflow: From Exposure to Potential Toxicity

Understanding the potential pathway from exposure to adverse effect is critical for designing effective safety protocols. The following diagram illustrates this logical flow.

Caption: Logical workflow from potential exposure routes to adverse health outcomes.

Exposure Control: A Multi-Layered Defense

In the absence of specific Occupational Exposure Limits (OELs) for this compound from bodies like OSHA or ACGIH, the guiding principle must be ALARA (As Low As Reasonably Achievable).[13][15] This is achieved by implementing a hierarchy of controls, where engineering solutions and procedural protocols are prioritized over reliance on personal protective equipment.

The Hierarchy of Controls

This model prioritizes the most effective and reliable control measures.

Caption: The hierarchy of controls for mitigating chemical exposure.

-

Engineering Controls (Primary Barrier):

-

Chemical Fume Hood: All manipulations of this compound solid or its solutions must be performed inside a certified chemical fume hood to prevent inhalation of dusts or vapors.[16]

-

Ventilation: The laboratory must have adequate general ventilation to dilute fugitive emissions.

-

-

Administrative Controls (Procedural Safeguards):

-

Designated Areas: Clearly demarcate areas where this compound is stored and handled.

-

Training: All personnel must be trained on the specific hazards and handling procedures outlined in this guide and the corresponding Safety Data Sheet (SDS).

-

Hygiene: Prohibit eating, drinking, and smoking in the laboratory.[14][17] Wash hands thoroughly after handling the material.[14][17]

-

-

Personal Protective Equipment (PPE) (Final Barrier): PPE is not a substitute for robust engineering and administrative controls but serves as the final essential barrier.

Table 2: Recommended Personal Protective Equipment (PPE)

| Protection Type | Specification | Rationale for Use |

|---|---|---|

| Eye Protection | Chemical safety goggles and/or a full-face shield.[14] | Protects against splashes that can cause serious, irreversible eye damage.[17] |

| Hand Protection | Nitrile or other chemically resistant gloves.[17] Check manufacturer's data for breakthrough times. | Prevents skin contact, which can cause irritation and potential systemic absorption.[2] |

| Body Protection | A buttoned lab coat and, when handling larger quantities, a chemically resistant apron.[17] | Protects skin and personal clothing from contamination. |

| Respiratory Protection | Not typically required when used within a certified fume hood. For spill cleanup or situations with inadequate ventilation, a NIOSH-approved respirator with organic vapor cartridges and particulate filters should be considered. | Prevents inhalation of irritating or harmful dusts and vapors.[17] |

Protocols for Safe Laboratory Operations

Trustworthiness in safety is achieved through self-validating protocols that are clear, concise, and grounded in the chemical's properties.

Protocol 4.1: Weighing and Solution Preparation

-

Pre-Operation Check: Verify that the chemical fume hood is operational and the sash is at the appropriate working height. Don all PPE as specified in Table 2.

-

Containment: Place an analytical balance inside the fume hood. Use a disposable weigh boat or glass container to prevent contamination of the balance.

-

Aliquotting: Carefully transfer the solid this compound using a dedicated spatula, minimizing the generation of dust.

-

Dissolution: Add the weighed solid to the solvent in a flask within the fume hood. Cap the vessel immediately to contain vapors.

-

Cleanup: Wipe down the spatula and work surface with a solvent-dampened towel. Dispose of the weigh boat and towel as hazardous waste.

Protocol 4.2: Storage and Waste Management

-

Storage: Store the compound in a tightly sealed, clearly labeled container in a designated, ventilated cabinet away from incompatible materials like strong oxidizing agents.[17][18]

-

Waste Segregation: All materials contaminated with this compound (e.g., gloves, pipette tips, excess reagents) are to be considered hazardous waste.

-

Waste Disposal: Collect contaminated materials in a dedicated, sealed, and clearly labeled hazardous waste container.[14] Follow all institutional and local regulations for final disposal.

Emergency Response Protocols

Preparedness is a cornerstone of laboratory safety. The following protocols provide a clear course of action in the event of an emergency.

Protocol 5.1: Spill Response

-

Alert & Evacuate: Immediately alert personnel in the vicinity. For large spills outside a fume hood, evacuate the area and contact the institutional safety office.[16]

-

Containment (Small Spills in Fume Hood):

-

Ensure proper PPE is worn.

-

Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

-

Carefully collect the absorbed material using non-sparking tools and place it in the hazardous waste container.[14]

-

Decontaminate the area with a suitable solvent, followed by soap and water.

-

Protocol 5.2: Personal Exposure

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding eyelids open.[14][17] Seek immediate medical attention.[14]

-

Skin Contact: Remove contaminated clothing and flush the affected skin area with plenty of soap and water for at least 15 minutes.[17] Seek medical attention if irritation persists.

-

Inhalation: Move the affected person to fresh air.[17] If breathing is difficult, seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth with water.[14] Call a poison center or doctor for guidance immediately.[14][17]

References

- 1. CAS 2050-74-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C10H6Cl2 | CID 16311 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. This compound|lookchem [lookchem.com]

- 5. keyorganics.net [keyorganics.net]

- 6. chemscene.com [chemscene.com]

- 7. This compound | 2050-74-0 [chemicalbook.com]

- 8. This compound | LGC Standards [lgcstandards.com]